(S)-3-fluoropropane-1,2-diol
CAS No.: 33644-25-6
Cat. No.: VC2315392
Molecular Formula: C3H7FO2
Molecular Weight: 94.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 33644-25-6 |
|---|---|
| Molecular Formula | C3H7FO2 |
| Molecular Weight | 94.08 g/mol |
| IUPAC Name | (2S)-3-fluoropropane-1,2-diol |
| Standard InChI | InChI=1S/C3H7FO2/c4-1-3(6)2-5/h3,5-6H,1-2H2/t3-/m1/s1 |
| Standard InChI Key | PQDNJBQKAXAXBQ-GSVOUGTGSA-N |
| Isomeric SMILES | C([C@@H](CF)O)O |
| SMILES | C(C(CF)O)O |
| Canonical SMILES | C(C(CF)O)O |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification
(S)-3-fluoropropane-1,2-diol is a three-carbon chain organic compound with a fluorine atom at the third carbon position and hydroxyl groups at the first and second positions. The compound exhibits specific stereochemistry with the (S) configuration at the second carbon atom .
| Property | Value |
|---|---|
| CAS Number | 33644-25-6 |
| Molecular Formula | C₃H₇FO₂ |
| Molecular Weight | 94.08 g/mol |
| IUPAC Name | (2S)-3-fluoropropane-1,2-diol |
| Chemical Structure | Three-carbon chain with fluorine at C-3 and hydroxyl groups at C-1 and C-2 |
| Stereochemistry | (S) configuration at C-2 |
Structural Identifiers
The compound can be identified through various chemical notation systems that precisely describe its molecular structure and configuration :
| Identifier | Value |
|---|---|
| InChI | InChI=1S/C3H7FO2/c4-1-3(6)2-5/h3,5-6H,1-2H2/t3-/m1/s1 |
| InChI Key | PQDNJBQKAXAXBQ-GSVOUGTGSA-N |
| SMILES Notation | C(C@@HO)O |
| Canonical SMILES | FCC(O)CO |
Synonyms
The compound is known by several alternative names in scientific literature and commercial catalogs :
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(S)-3-fluoro-1,2-propanediol
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1-Deoxy-1-fluoro-L-glycerol
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1,2-Propanediol, 3-fluoro-, (2S)-
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1,2-Propanediol, 3-fluoro-, (S)-
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(2S)-3-Fluoropropane-1,2-diol
Physical and Chemical Properties
Physical Properties
(S)-3-fluoropropane-1,2-diol is characterized by specific physical properties that determine its behavior in various environments :
| Property | Value |
|---|---|
| Physical State | Typically a colorless liquid or solid, depending on temperature and purity |
| Solubility | Soluble in water and organic solvents |
| Molecular Weight | 94.08 g/mol |
| LogP | -0.6909 (indicating moderate hydrophilicity) |
| Topological Polar Surface Area (TPSA) | 40.46 |
Structural Features
The molecule possesses several important structural features that influence its reactivity and applications :
| Feature | Value |
|---|---|
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 2 |
| Stereocenter | 1 (at C-2) |
| Functional Groups | Primary alcohol, secondary alcohol, organofluorine |
Chemical Reactivity
The presence of a fluorine atom in (S)-3-fluoropropane-1,2-diol significantly influences its chemical behavior :
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The C-F bond introduces increased stability compared to non-fluorinated analogs
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The hydroxyl groups can participate in hydrogen bonding
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The fluorine atom's high electronegativity affects the electron density distribution
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The compound can undergo typical alcohol reactions (esterification, oxidation)
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Potential for selective reactivity between the primary and secondary hydroxyl groups
Synthesis Methods
General Synthetic Approaches
The synthesis of (S)-3-fluoropropane-1,2-diol can be achieved through various methods, with stereoselective approaches being particularly important for maintaining the desired (S) configuration :
| Synthetic Method | Key Features |
|---|---|
| Epoxidation-Fluorination | Involves epoxidation of an alkene followed by regioselective opening with a fluoride source |
| Chiral Starting Material Approach | Uses naturally occurring chiral compounds as starting materials |
| Kinetic Resolution | Separation of enantiomers through different reaction rates |
| Enzymatic Methods | Employs biocatalysts for stereoselective transformations |
Regioselective Fluorohydrin Synthesis
Recent research has focused on developing efficient methods for regioselective fluorohydrin synthesis, which can be applied to prepare (S)-3-fluoropropane-1,2-diol :
A notable approach involves the transformation of allylsilanes into the corresponding 3-silylfluorohydrin through a sequence of:
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Epoxidation of the allylsilane
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Treatment with fluoride sources (e.g., HF·Et₃N)
This method can produce fluorohydrins with controlled stereochemistry, although the enantiopurity can vary depending on the starting materials and reaction conditions .
| Parameter | Details |
|---|---|
| Common Purity | ≥95% |
| Available Quantities | Typically 100 mg to 1 g |
| Pricing Range | €336.00 - €1,207.00 (varying by quantity and supplier) |
| Delivery Times | Typically 5-25 days depending on supplier |
Product Specifications
Commercial samples of (S)-3-fluoropropane-1,2-diol are characterized by the following typical specifications :
| Specification | Value |
|---|---|
| Purity | ≥95% |
| Form | Typically provided as a solid or solution |
| Storage Conditions | Generally 4°C |
| Shipping Conditions | Room temperature in continental US; may vary elsewhere |
| Intended Use | Research and further manufacturing, not for direct human use |
Applications in Research and Industry
Pharmaceutical Applications
(S)-3-fluoropropane-1,2-diol has several important applications in pharmaceutical research :
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Serves as a building block in the synthesis of fluorinated pharmaceutical agents
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Used in the development of antiviral compounds
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Employed in anticancer drug research
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Contributes to the creation of drugs with improved pharmacokinetic properties
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Enhances binding affinity and selectivity in drug-target interactions
Synthetic Chemistry Applications
In organic synthesis, this compound has several valuable uses :
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Functions as a chiral building block for complex molecule synthesis
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Provides a means to introduce fluorine into molecular frameworks
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Serves as a precursor for various fluorinated derivatives
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Used in studies of stereoselective reactions
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Employed in the development of reaction methodologies
Biochemical and Metabolic Research
The compound has significant value in biochemical research contexts:
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Used as a probe in enzyme mechanism studies
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Employed in metabolic pathway investigations
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Utilized in studying the effects of fluorination on biological activity
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Helps understand structure-activity relationships in biochemical processes
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Serves as a tool for investigating fluorine-specific interactions in biological systems
Biological Activity
Interaction with Biological Systems
The biological activities of (S)-3-fluoropropane-1,2-diol and its derivatives are of interest in various research contexts:
| Biological System | Observed Effects |
|---|---|
| Enzyme Interactions | May act as competitive inhibitors for certain enzymes |
| Metabolic Pathways | Can influence glycerol metabolism |
| Receptor Binding | Fluorine can enhance binding affinity and selectivity |
| Antimicrobial Properties | Some derivatives exhibit activity against bacterial strains |
Structure-Activity Relationships
The specific stereochemistry and the presence of fluorine contribute significantly to the biological activity of (S)-3-fluoropropane-1,2-diol:
Analytical Methods
Identification and Characterization Techniques
Several analytical methods are commonly used to identify and characterize (S)-3-fluoropropane-1,2-diol :
| Analytical Technique | Application |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Structure confirmation, determination of enantiomeric purity |
| Mass Spectrometry | Molecular weight confirmation, fragmentation pattern analysis |
| Infrared Spectroscopy | Functional group identification |
| Chiral Chromatography | Enantiomeric purity assessment |
| X-ray Crystallography | Absolute configuration determination |
| Hazard Classification | Details |
|---|---|
| GHS Pictogram | GHS02 (Flammable) |
| Signal Word | Danger |
| UN Number | 1993 |
| Hazard Class | 3 |
| Packing Group | III |
| Hazard Statements | H225 (Highly flammable liquid and vapor) |
| Precautionary Statements | P210, P243, P273, P403 (Keep away from heat/sparks/open flames/hot surfaces; Take precautionary measures against static discharge; Avoid release to the environment; Store in a well-ventilated place) |
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